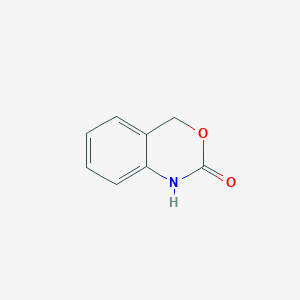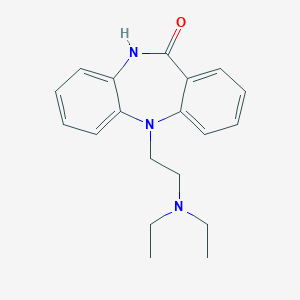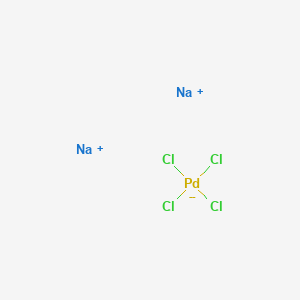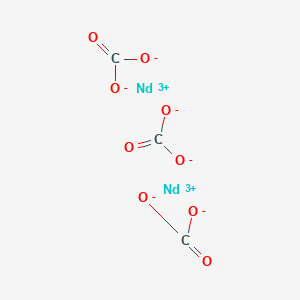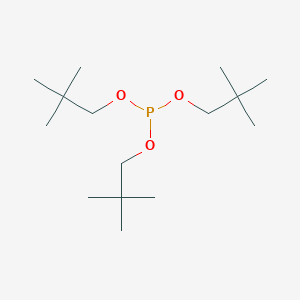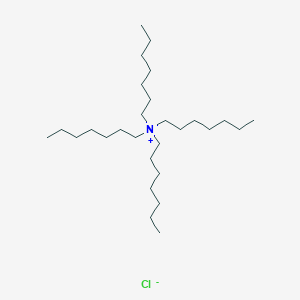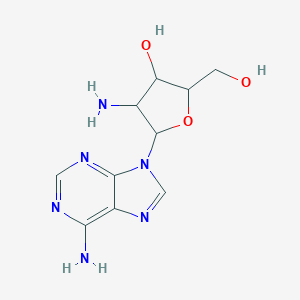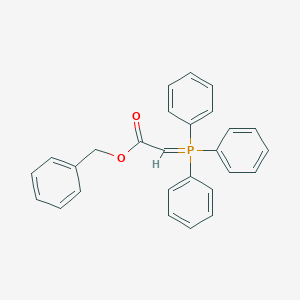
ベンジル 2-(トリフェニルホスホラニリデン)アセテート
概要
説明
Benzyl(triphenylphosphoranylidene)acetate, also known as BTPPA, is an organophosphorus compound that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is used as a catalyst in a variety of reactions. BTPPA is used in the synthesis of a variety of organic compounds, including polymers, peptides, and nucleic acids. It is also used as a reagent in the synthesis of other organophosphorus compounds. In addition, BTPPA has been used in a variety of biochemical and physiological studies.
科学的研究の応用
C-C結合形成(オレフィン化)
この化合物は、特に有機合成において二重結合を作成するために不可欠なウィッティヒ反応において、炭素-炭素結合の形成に広く使用されています . ウィッティヒ反応は、ベンジル 2-(トリフェニルホスホラニリデン)アセテートなどの化合物から生成されるホスホニウムイリドを用いて、アルデヒドまたはケトンからアルケンを合成することを可能にします。
1,2-ジオキサンの合成
ベンジル 2-(トリフェニルホスホラニリデン)アセテートは、トリパノソーマに対する潜在的な活性を示す1,2-ジオキサンの合成における反応剤として役立ちます . この応用は、睡眠病としても知られるトリパノソーマ症の新しい治療法の探索において重要です。
有機触媒マイケル型反応
この化合物は、有機触媒マイケル型反応で使用されており、リンイリドの前駆体として機能します。 これらの反応は、高度に選択的かつ効率的に炭素-炭素結合を構築するために重要です .
立体選択的環化付加反応
立体選択的合成では、ベンジル 2-(トリフェニルホスホラニリデン)アセテートは、スピロシクロペンテンオキシンドールを形成するためのホスフィン触媒環化付加反応に使用されます . これらの化合物は、その生物活性のために医薬品化学において価値があります。
パントテン酸のエナンチオ選択的合成
この化合物は、補酵素Aの合成に不可欠なビタミンであるパントテン酸のエナンチオ選択的合成において役割を果たします . この応用は、栄養科学と製薬の分野において重要です。
リンイリドの調製
ベンジル 2-(トリフェニルホスホラニリデン)アセテートは、ホスホランと無水酢酸からリンイリドを調製するために使用されます . リンイリドは、上記で述べたウィッティヒ反応を含む様々な有機反応の中間体です。
作用機序
Target of Action
Benzyl 2-(triphenylphosphoranylidene)acetate, also known as Benzyl(triphenylphosphoranylidene)acetate, is a type of organic phosphorus compound . It is commonly used as an organic phosphorus ligand . Ligands are molecules that bind to other molecules, often acting as a signal triggering molecule. In this case, the primary targets of Benzyl 2-(triphenylphosphoranylidene)acetate are metal ions, which it stabilizes during metal-catalyzed reactions .
Mode of Action
This compound exhibits good electrophilic properties . It forms complexes with transition metals, thereby promoting catalytic reactions . The interaction of Benzyl 2-(triphenylphosphoranylidene)acetate with its targets results in the stabilization of metal ions, which is a crucial step in many metal-catalyzed reactions .
Biochemical Pathways
Benzyl 2-(triphenylphosphoranylidene)acetate is involved in several biochemical pathways. It is used as a reactant in tributylphosphine-mediated vinylogous Wittig reactions, synthesis of 1,2-dioxanes for antitrypanosomal activity, organocatalytic Michael-type reactions, Wittig reactions of phosphorus ylides and unsaturated ketones, and stereoselective phosphine-catalyzed cycloaddition to form spirocyclopenteneoxindoles . These reactions are part of larger biochemical pathways that lead to the synthesis of various organic compounds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a permeant of the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 4.41 , suggesting it may have good bioavailability.
Result of Action
The molecular and cellular effects of Benzyl 2-(triphenylphosphoranylidene)acetate’s action are largely dependent on the specific reaction it is involved in. For example, in tributylphosphine-mediated vinylogous Wittig reactions, it contributes to the formation of carbon-carbon double bonds . In the synthesis of 1,2-dioxanes for antitrypanosomal activity, it plays a role in the formation of the dioxane ring .
Action Environment
The action, efficacy, and stability of Benzyl 2-(triphenylphosphoranylidene)acetate can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature . It is also important to note that it should be handled with care due to its classification as a harmful substance . The specific conditions under which it is used can affect its reactivity and the outcome of the reactions it is involved in.
Safety and Hazards
Benzyl(triphenylphosphoranylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if in contact with skin .
特性
IUPAC Name |
benzyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKMLGJBBDRIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397527 | |
| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15097-38-8 | |
| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

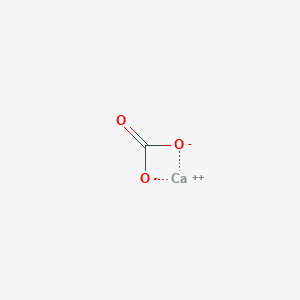
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
